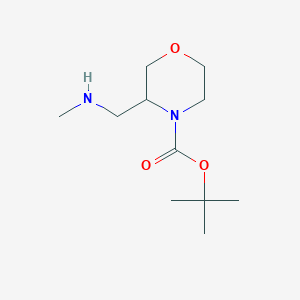

Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate

Description

Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group and a methylaminomethyl substituent at the 3-position of the morpholine ring. The methylamino group enhances basicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and target engagement .

Properties

IUPAC Name |

tert-butyl 3-(methylaminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-8-9(13)7-12-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMSTMUJCKYFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475106-41-3 | |

| Record name | tert-butyl 3-[(methylamino)methyl]morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:

Formation of the Morpholine Intermediate: Morpholine is reacted with formaldehyde and a secondary amine to form the intermediate.

Esterification: The intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group.

Amination: Finally, the esterified intermediate is reacted with methylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted morpholine derivatives with different functional groups replacing the methylamino group.

Scientific Research Applications

Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate

- Molecular Formula : C₁₄H₁₂N₂O₂ (MW: 240.26 g/mol) .

- Key Structural Differences: Substituent: A 4-hydroxyphenylmethyl group replaces the methylaminomethyl group. The hydroxyphenyl group introduces aromaticity and acidity (pKa ~10 for phenolic -OH), contrasting with the basic methylamino group (pKa ~9–10) in the target compound.

- The phenolic -OH may participate in hydrogen bonding or serve as a site for further derivatization (e.g., sulfation, glycosylation) in drug design .

tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

- Molecular Formula: C₁₀H₁₉NO₄ (estimated MW: 217.26 g/mol) .

- Key Structural Differences: Substituent: Hydroxymethyl (-CH₂OH) replaces methylaminomethyl (-CH₂NHCH₃). Stereochemistry: highlights the (3R)-configuration in the chiral analog, which may influence binding specificity in enantioselective applications .

- Functional Implications: The hydroxymethyl group increases polarity, enhancing aqueous solubility but reducing membrane permeability compared to the target compound.

tert-Butyl 3-(isobutylamino)phenyl(methyl)carbamate

- Key Structural Differences: Core Structure: Replaces the morpholine ring with a phenyl carbamate system. Substituent: An isobutylamino group introduces bulkier aliphatic branching compared to the methylamino group.

- The phenyl carbamate backbone alters electronic properties, affecting π-π stacking interactions in target binding .

tert-Butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

- Key Structural Differences :

- Ring System: Pyrrolidine instead of morpholine, with an acetylated hydroxyl group.

- Functional Implications :

Research Implications and Limitations

- Stereochemical Considerations : The (3R)-configuration in analogs like those in suggests that the target compound’s stereochemistry could significantly impact its biological activity, though this remains unverified in the provided data .

- Synthetic Challenges: The methylaminomethyl group may require reductive amination or protective strategies during synthesis, contrasting with hydroxymethyl analogs that can be derived from carbonyl reductions .

- Data Gaps : Detailed spectroscopic data (e.g., NMR, HPLC) for the target compound are absent in the evidence, necessitating caution in direct comparisons.

Biological Activity

Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by the presence of a tert-butyl group and a methylamino side chain. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thus altering cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It interacts with various receptors, contributing to its potential as an antimicrobial and anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that modifications to the morpholine ring and the side chain significantly impact its biological activity. For instance:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific cancer cell lines |

| Alteration of the side chain length | Enhanced selectivity for target receptors |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that it effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values in these assays ranged from 50 to 200 nM, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

In Vitro Study on Cancer Cells :

- A study assessed the effects of this compound on HCT116 colon cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Efficacy :

- In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.